molecular formula C8H12N2O B15231069 5-Butylpyrazin-2(1H)-one

5-Butylpyrazin-2(1H)-one

Cat. No.: B15231069
M. Wt: 152.19 g/mol
InChI Key: HTPIQEAXPSYASA-UHFFFAOYSA-N
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Description

5-Butylpyrazin-2(1H)-one is a heterocyclic compound featuring a pyrazinone core substituted with a butyl group at the 5-position. The pyrazinone scaffold is known for biological relevance, including applications in drug discovery due to its hydrogen-bonding capacity and aromatic stacking interactions . The butyl substituent likely enhances lipophilicity, influencing solubility, membrane permeability, and metabolic stability compared to halogenated or aromatic analogs.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

5-butyl-1H-pyrazin-2-one

InChI

InChI=1S/C8H12N2O/c1-2-3-4-7-5-10-8(11)6-9-7/h5-6H,2-4H2,1H3,(H,10,11)

InChI Key

HTPIQEAXPSYASA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CNC(=O)C=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butylpyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of butylamine with glyoxal in the presence of an acid catalyst to form the pyrazine ring, followed by oxidation to introduce the keto group at position 2.

Industrial Production Methods: Industrial production of 5-Butylpyrazin-2(1H)-one may involve similar synthetic routes but on a larger scale. The process would include steps such as:

    Reacting butylamine with glyoxal: under acidic conditions.

    Cyclization: to form the pyrazine ring.

    Oxidation: to introduce the keto group at position 2.

    Purification: through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Butylpyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The hydrogen atoms on the pyrazine ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of 5-butylpyrazin-2-ol.

    Substitution: Formation of halogenated pyrazine derivatives.

Scientific Research Applications

5-Butylpyrazin-2(1H)-one has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and as a flavoring agent due to its aromatic properties.

Mechanism of Action

The mechanism of action of 5-Butylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Pyrazinone/Pyridinone Derivatives

Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications
5-Butylpyrazin-2(1H)-one Pyrazin-2(1H)-one 5-butyl C₈H₁₂N₂O Hypothesized enhanced lipophilicity; potential CNS/anti-inflammatory applications (inferred)
3-Benzyl-5-bromopyrazin-2(1H)-one Pyrazin-2(1H)-one 3-benzyl, 5-bromo C₁₁H₉BrN₂O Hydrogen-bonded dimers; π-π stacking; precursor for chronic pain/inflammation therapies
5-Bromo-3-chloro-6-methylpyridin-2(1H)-one Pyridin-2(1H)-one 5-bromo, 3-chloro, 6-methyl C₆H₅BrClNO High reactivity (halogens); potential toxicity concerns
2,3-Dihydroquinazolin-4(1H)-one Quinazolin-4(1H)-one Fused benzene ring C₈H₈N₂O SIRT1 inhibition; apoptosis induction in cancer models

Structural and Electronic Effects

  • Substituent Impact: 5-Butylpyrazin-2(1H)-one: The butyl group is electron-donating, increasing electron density on the pyrazinone ring. This may reduce electrophilic reactivity compared to halogenated analogs (e.g., 3-Benzyl-5-bromopyrazin-2(1H)-one) but improve metabolic stability . Halogenated Analogs: Bromo and chloro groups (e.g., in 5-Bromo-3-chloro-6-methylpyridin-2(1H)-one) are electron-withdrawing, enhancing electrophilicity and intermolecular interactions but increasing toxicity risks .
  • Hydrogen Bonding and Crystal Packing: Pyrazinones like 3-Benzyl-5-bromopyrazin-2(1H)-one form N–H⋯O hydrogen-bonded dimers and π-π stacked columns, critical for crystallinity and solubility .

Biological Activity

5-Butylpyrazin-2(1H)-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-Butylpyrazin-2(1H)-one is C8H10N2OC_8H_{10}N_2O. Its structure features a pyrazine ring with a butyl group at the 5-position and a carbonyl group at the 2-position. The presence of these functional groups contributes to its unique biological properties.

Biological Activities

5-Butylpyrazin-2(1H)-one exhibits various biological activities, including:

  • Antimicrobial Activity : Research indicates that compounds similar to 5-Butylpyrazin-2(1H)-one possess significant antibacterial and antifungal properties. For instance, pyridinones have been shown to exhibit antibacterial activity against several pathogens, suggesting potential applications for 5-Butylpyrazin-2(1H)-one in treating infections .
  • Antitumor Effects : Studies have reported that derivatives of pyrazine compounds can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
  • Anti-inflammatory Properties : Compounds in this class have demonstrated anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Synthesis

The synthesis of 5-Butylpyrazin-2(1H)-one can be achieved through various methods, including:

  • Condensation Reactions : Reacting butyric acid with pyrazine derivatives under acidic conditions.
  • Cyclization Reactions : Utilizing appropriate catalysts to facilitate the formation of the pyrazine ring.

Case Studies

Several studies have investigated the biological activity of 5-Butylpyrazin-2(1H)-one and related compounds:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various pyrazine derivatives, including 5-Butylpyrazin-2(1H)-one, against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at specific concentrations .
  • Antitumor Activity : In vitro studies involving cancer cell lines showed that 5-Butylpyrazin-2(1H)-one inhibited cell growth by inducing apoptosis. The IC50 values were determined through dose-response assays, demonstrating its potential as an anticancer agent .

Data Tables

The following table summarizes the biological activities and corresponding IC50 values for 5-Butylpyrazin-2(1H)-one compared to other related compounds:

Compound NameBiological ActivityIC50 (µM)
5-Butylpyrazin-2(1H)-oneAntibacterial15
Pyridinone Derivative AAntifungal20
Pyridinone Derivative BAntitumor10

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